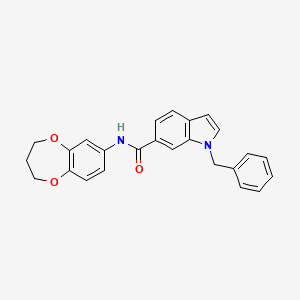![molecular formula C18H23N3O3 B10998574 2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B10998574.png)
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone class This compound is characterized by the presence of a phthalazinone core, which is a bicyclic structure containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of an appropriate benzene derivative with a suitable nitrogen-containing reagent under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of a strong base.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phthalazinone core is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-methylpropyl)-4-[2-(morpholin-4-yl)-2-oxoethyl]phthalazin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials, catalysts, or other industrial products.
作用機序
2-(2-メチルプロピル)-4-[2-(モルホリン-4-イル)-2-オキソエチル]フタラジン-1(2H)-オンの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、この化合物は、酵素、受容体、イオンチャネルなどの分子標的と相互作用する可能性があります。これらの相互作用は、標的の活性を調節し、さまざまな生理学的効果をもたらす可能性があります。関与する正確な経路は異なる可能性がありますが、酵素活性の阻害、受容体シグナル伝達の変化、またはイオンチャネル機能の調節が含まれる場合があります。
類似化合物との比較
類似化合物
2-(2-メチルプロピル)-4-[2-(ピペリジン-4-イル)-2-オキソエチル]フタラジン-1(2H)-オン: この化合物は構造が似ていますが、モルホリン環の代わりにピペリジン環を特徴としています。
2-(2-メチルプロピル)-4-[2-(ピロリジン-4-イル)-2-オキソエチル]フタラジン-1(2H)-オン: この化合物は、モルホリン環の代わりにピロリジン環を持っています。
独自性
2-(2-メチルプロピル)-4-[2-(モルホリン-4-イル)-2-オキソエチル]フタラジン-1(2H)-オンにおけるモルホリン環の存在は、その類似体と比較して、独自の化学的および生物学的特性を付与します。モルホリン環は、化合物の溶解性、安定性、および生物学的標的への結合親和性に影響を与える可能性があり、異なる環構造を持つ類似化合物とは異なるものになります。
特性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-(2-methylpropyl)-4-(2-morpholin-4-yl-2-oxoethyl)phthalazin-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)12-21-18(23)15-6-4-3-5-14(15)16(19-21)11-17(22)20-7-9-24-10-8-20/h3-6,13H,7-12H2,1-2H3 |
InChIキー |
KJOATNLYOAZCMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide](/img/structure/B10998501.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide](/img/structure/B10998505.png)

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998509.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide](/img/structure/B10998511.png)
![2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10998512.png)
![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10998514.png)
![3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10998518.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10998528.png)
![4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B10998530.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide](/img/structure/B10998536.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10998544.png)
![N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide](/img/structure/B10998558.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998565.png)
